molecular formula C6H5BrN4 B13004078 6-Bromoimidazo[1,2-a]pyrimidin-3-amine

6-Bromoimidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B13004078
M. Wt: 213.03 g/mol
InChI Key: GYJHLPWFPBVTOW-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyrimidin-3-amine (CAS: 1289267-86-2) is a high-purity chemical building block with a molecular formula of C6H5BrN4 and a molecular weight of 213.04 g/mol . This heterocyclic compound is primarily valued in medicinal chemistry and pharmaceutical research for its role as a key synthetic intermediate. The bromo and amine functional groups on the imidazopyrimidine scaffold make it a versatile precursor for constructing more complex molecules, particularly in the design and synthesis of novel potential therapeutics. While specific biological data for this exact compound is limited in the public domain, research into analogous imidazo[1,2-a]pyrimidine derivatives has demonstrated their significance in drug discovery campaigns. For instance, such scaffolds are being actively studied in the development of compounds as potential dual inhibitors of hACE2 and the spike protein for blocking SARS-CoV-2 cell entry . The structural features of this amine also suggest potential applications in the creation of enzyme inhibitors and in broader biochemical research where targeted interaction with biological systems is required. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can request detailed specifications, including a Certificate of Analysis (COA) for quality verification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromoimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C6H5BrN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2

InChI Key

GYJHLPWFPBVTOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)Br)N

Origin of Product

United States

Chemical Reactivity and Derivatization of 6 Bromoimidazo 1,2 a Pyrimidin 3 Amine

Reactivity of the Bromo-Substituent at C-6

The bromine atom at the C-6 position of the imidazo[1,2-a]pyrimidine (B1208166) core is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electron-deficient nature of the pyrimidine (B1678525) ring significantly influences the reactivity of this position.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, C-H Arylation, C-H Alkynylation)

The C-6 bromo substituent readily participates in various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely employed to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. While specific examples for 6-Bromoimidazo[1,2-a]pyrimidin-3-amine are not extensively documented in readily available literature, the reactivity of similar bromo-substituted pyrimidines is well-established. mdpi.comillinois.edu For instance, the Suzuki-Miyaura coupling of 5-bromopyrimidines with various boronic acids proceeds efficiently in the presence of a palladium catalyst and a base. illinois.edu The reaction conditions are generally mild and tolerate a wide range of functional groups. A typical catalytic system involves a palladium source like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com The reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a related heterocyclic system, with arylboronic acids using a XPhosPdG2/XPhos catalyst system highlights the utility of this reaction for functionalizing brominated pyrimidine-fused rings. rsc.orgnih.gov

C-H Arylation: Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners. Palladium-catalyzed C-H arylation can functionalize the imidazo[1,2-a]pyrimidine core. nih.gov For related (6-phenylpyridin-2-yl)pyrimidines, a palladium-catalyzed, Ru-photoredox-mediated C-H arylation has been demonstrated to be effective. rsc.orgnih.gov This suggests that the C-H bonds on the imidazo[1,2-a]pyrimidine scaffold can be targeted for arylation, providing an alternative route to biaryl structures.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating alkynyl-substituted heterocycles. The coupling of bromo-pyridines and pyrimidine nucleotides has been shown to proceed under standard Sonogashira conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper (I) salt (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent like THF. soton.ac.uknih.gov These conditions are generally applicable to this compound for the introduction of various alkyne moieties.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Bromo-Heterocycles

Reaction Type Bromo-Substrate Coupling Partner Catalyst System Base Solvent Yield (%)
Suzuki-Miyaura 5-(4-bromophenyl)-4,6-dichloropyrimidine Arylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O Good
Suzuki-Miyaura 3-bromo pyrazolo[1,5-a]pyrimidin-5-one p-methoxyphenylboronic acid XPhosPdG2/XPhos Na₂CO₃ Dioxane Moderate to Good
Sonogashira 6-bromo-3-fluoro-2-pyridinecarbonitrile 1-ethyl-4-ethynylbenzene Pd(PPh₃)₄ / CuI Et₃N THF Low (25%)
Sonogashira C-5 iodo-pyrimidine nucleotide Propargylamine (B41283) Pd catalyst - - Good

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring makes the C-6 position susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by the fused imidazole (B134444) ring. nih.gov In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent departure of the bromide ion restores the aromaticity of the ring. youtube.com

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. The reaction is typically facilitated by electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the Meisenheimer intermediate. libretexts.org For SNAr to occur on aryl halides, the presence of strongly electron-withdrawing substituents, especially in the ortho and para positions, is often required. libretexts.org In the case of this compound, the nitrogen atoms within the heterocyclic system act as electron-withdrawing groups, activating the ring for nucleophilic attack. Such reactions are common for pyridines, pyrimidines, and related heterocycles. nih.gov These reactions are often carried out at elevated temperatures and may require a strong base depending on the nucleophile. youtube.com

Reactivity of the Amine Moiety at C-3

The primary amine at the C-3 position is a key site for derivatization, behaving as a typical nucleophile. It readily undergoes reactions such as condensation, acylation, and other N-functionalizations.

Condensation Reactions (e.g., Schiff Base Formation)

The 3-amino group can react with aldehydes and ketones in condensation reactions to form imines, commonly known as Schiff bases. This reaction is fundamental in the synthesis of a variety of derivatives. The synthesis of 3-aminoimidazo[1,2-a]pyridine and pyrimidine derivatives often proceeds through multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which involves the in-situ formation of an imine from an aldehyde and an aminopyridine or aminopyrimidine. nih.govwestminster.ac.ukbio-conferences.org This demonstrates the propensity of the amino group to engage in condensation chemistry. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or scandium triflate. nih.gov

Table 2: Examples of Aldehydes Used in GBB-3CR for the Synthesis of 3-Aminoimidazo[1,2-a]pyridine Analogs

Aldehyde Catalyst Product Description
2-Nitrobenzaldehyde p-Toluenesulfonic acid N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine
2-Furaldehyde Sc(OTf)₃ N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
2,3-Dimethoxybenzaldehyde p-Toluenesulfonic acid N-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

Note: This table is based on the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, which are structural analogs of the target compound. nih.gov

Acylation and Sulfonylation Reactions

As a primary amine, the 3-amino group is expected to react readily with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding amides. Similarly, reaction with sulfonyl chlorides would produce sulfonamides. While specific literature on the acylation of 3-aminoimidazo[1,2-a]pyrimidine is not abundant, the acylation of related 2-aminoimidazo[1,2-a]pyridine has been reported, although this occurs at the C-3 position rather than on the amino group itself. ibmmpeptide.com However, the fundamental reactivity of aromatic amines strongly supports the feasibility of N-acylation and N-sulfonylation on the 3-amino group of this compound under standard conditions.

Other N-Functionalizations

Beyond simple acylation, the nitrogen atom of the 3-amino group can participate in a variety of other functionalization reactions.

N-Alkylation: The amine can be alkylated using alkyl halides or through reductive amination. While direct N-alkylation might lead to mixtures of mono- and di-alkylated products, reductive amination provides a more controlled method for introducing alkyl groups. The concept of N-alkylation is a common strategy in modifying peptide backbones and other bioactive molecules. nih.gov

Aza-Friedel-Crafts Reaction: A three-component aza-Friedel-Crafts reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines has been developed for the synthesis of C3-alkylated products. nih.gov This reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich C-3 position of the imidazo[1,2-a]pyridine (B132010). Although this functionalizes the C-3 position, it highlights the reactivity of the amine in forming key intermediates.

The diverse reactivity of this compound at both the C-6 and C-3 positions makes it a valuable and versatile building block in medicinal and materials chemistry, allowing for the systematic exploration of its chemical space.

Functionalization at Other Positions of the Imidazo[1,2-a]pyrimidine Core

While the C3-position of the imidazo[1,2-a]pyrimidine nucleus is a primary site for many reactions, the other positions on the heterocyclic core also offer opportunities for structural modification. The strategic introduction of functional groups at these alternative sites is crucial for expanding the chemical space and for the synthesis of complex derivatives. This section delves into two specific methodologies: Directed Ortho Metalation (DoM) and Vilsmeier-Haack formylation, as potential routes to functionalize the pyrimidine ring of this compound.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful synthetic tool for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org The strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating the deprotonation of a proton at the ortho position. wikipedia.org For the this compound scaffold, the 3-amino group, after suitable protection, could potentially serve as a DMG.

In principle, the protected amino group (e.g., as a pivaloyl or carbamate (B1207046) derivative) could direct the metalation to the C2-position. However, the acidic nature of the N-H proton of the amino group itself presents a challenge, as it would likely be deprotonated by the strong bases typically used in DoM, such as n-butyllithium. Therefore, N-protection would be a prerequisite for successful DoM.

Another possibility is the metalation at the C7-position of the pyrimidine ring. The regioselectivity would be influenced by a combination of the directing ability of the pyrimidine nitrogen atoms and the electronic effect of the C6-bromo substituent. The use of highly hindered amide bases like lithium tetramethylpiperidide (LiTMP) or mixed-base systems could potentially favor deprotonation at this site. harvard.edu

Table 1: Hypothetical Directed Ortho Metalation of a Protected this compound Derivative

EntryProtecting Group (PG)BaseElectrophile (E+)Potential Product
1Pivaloyl (Piv)n-BuLi/TMEDAI₂6-Bromo-2-iodo-3-(pivaloylamino)imidazo[1,2-a]pyrimidine
2Bocs-BuLiDMF6-Bromo-7-formyl-3-(Boc-amino)imidazo[1,2-a]pyrimidine
3SiMe₃LiTMPMe₃SnCl6-Bromo-7-(trimethylstannyl)-3-(trimethylsilylamino)imidazo[1,2-a]pyrimidine

This table presents hypothetical reaction conditions and potential products based on established principles of Directed Ortho Metalation, as direct literature precedent for this specific substrate is not available.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, employing a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). jk-sci.comwikipedia.org The imidazo[1,2-a]pyrimidine system is generally susceptible to electrophilic substitution, and formylation often occurs at the C3-position. rsc.org

In the case of this compound, the C3-position is already occupied by a strongly electron-donating amino group. This amino group significantly activates the heterocyclic system towards electrophilic attack. However, the primary amino group can also react with the Vilsmeier reagent to form a formamidinium salt. This could be a competing reaction or even a necessary intermediate step.

Given the substitution pattern, direct formylation at C3 is not possible. The most probable site for electrophilic attack would be the C2-position, which is activated by the adjacent 3-amino group. The electron-withdrawing nature of the bromo substituent at C6 would likely deactivate the pyrimidine ring towards electrophilic substitution, further favoring reaction on the imidazole ring.

Table 2: Potential Outcomes of the Vilsmeier-Haack Reaction on this compound

EntryReagentsTemperaturePotential Product(s)
1POCl₃, DMF0 °C to rt6-Bromo-2-formyl-imidazo[1,2-a]pyrimidin-3-amine
2POCl₃, DMFrt to 80 °CN'-(6-Bromo-2-formyl-imidazo[1,2-a]pyrimidin-3-yl)-N,N-dimethylformamidine

This table illustrates potential products of the Vilsmeier-Haack reaction based on the known reactivity of similar heterocyclic systems. The actual outcome may vary depending on the specific reaction conditions.

Advanced Spectroscopic and Computational Characterization of 6 Bromoimidazo 1,2 a Pyrimidin 3 Amine Analogs

Theoretical Chemistry and Computational Modeling

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This increased polarizability is often associated with higher biological activity. For imidazo[1,2-a]pyrimidine (B1208166) derivatives, Density Functional Theory (DFT) calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to determine these orbital energies.

In studies of various imidazo[1,2-a]pyrimidine analogs, the HOMO is typically localized over the electron-rich imidazo[1,2-a]pyrimidine ring system, while the LUMO distribution can vary depending on the nature and position of substituents. For instance, in a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, the HOMO was found to be concentrated on the imidazo[1,2-a]pyrimidine moiety, indicating its electron-donating character. The LUMO, conversely, was distributed over the Schiff base linkage and the substituted phenyl ring, highlighting the electron-accepting region of the molecule.

The introduction of a bromine atom at the C-6 position and an amine group at the C-3 position of the imidazo[1,2-a]pyrimidine core would be expected to significantly influence the FMOs. The electron-withdrawing nature of the bromine atom and the electron-donating character of the amine group would modulate the electron density distribution, and consequently, the HOMO and LUMO energy levels. While specific values for 6-bromoimidazo[1,2-a]pyrimidin-3-amine are not available, data for analogous compounds illustrate the typical energy ranges.

Table 1: Illustrative Frontier Molecular Orbital Data for Imidazo[1,2-a]pyrimidine Analogs

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine -5.89 -2.17 3.72
(E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine -6.45 -3.21 3.24

Note: The data presented in this table is for illustrative purposes and represents analogs of this compound. The calculations for these analogs were typically performed using DFT at the B3LYP/6–31 G(d,p) or a similar basis set.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For imidazo[1,2-a]pyrimidine derivatives, MEP analysis reveals that the most negative potential is generally located around the nitrogen atoms of the pyrimidine (B1678525) ring due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net The hydrogen atoms of the fused ring system and any attached amine groups typically exhibit a positive electrostatic potential.

In the case of this compound, the MEP map would be influenced by the substituents. The bromine atom at the C-6 position, being highly electronegative, would create a region of negative potential. The amine group at the C-3 position would have a region of positive potential around its hydrogen atoms and a negative potential associated with the nitrogen atom's lone pair. These features are crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for biological activity.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) are powerful computational tools that provide deep insights into the nature of chemical bonds and non-covalent interactions within a molecular system.

QTAIM analysis examines the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), one can characterize the type of interaction. For covalent bonds, the electron density at the BCP is high, and the Laplacian is negative. For non-covalent interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, the electron density is lower, and the Laplacian is positive.

RDG analysis complements QTAIM by providing a visual representation of non-covalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This results in surfaces that identify and characterize different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds) are represented by blue or green surfaces.

Weak van der Waals interactions are indicated by green surfaces.

Steric repulsion is shown by red or orange surfaces.

In studies of imidazo[1,2-a]pyrimidine analogs, QTAIM and RDG analyses have been used to identify and characterize intramolecular hydrogen bonds and other non-covalent interactions that contribute to the stability of their conformations. researchgate.net For this compound, these methods would be particularly useful for analyzing the nature of the C-Br bond (which can participate in halogen bonding) and any intramolecular hydrogen bonds involving the 3-amino group and the pyrimidine nitrogen atoms.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide valuable information about the conformational changes, stability, and intermolecular interactions of a molecule, particularly in a biological environment such as in complex with a protein.

In the context of imidazo[1,2-a]pyrimidine derivatives, MD simulations are often employed to investigate the stability of a ligand-protein complex predicted by molecular docking studies. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average positions. High RMSF values suggest greater flexibility in those regions of the molecule.

For potential drug candidates from the imidazo[1,2-a]pyrimidine class, MD simulations have been used to confirm the stability of their binding to target proteins. researchgate.net For example, a simulation of an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analog in complex with pantothenate synthetase showed a stable RMSD, confirming a stable binding interaction. researchgate.net A hypothetical MD simulation of this compound bound to a target kinase would provide insights into the stability of the complex and the key interactions (e.g., hydrogen bonds, halogen bonds) that contribute to its binding affinity.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
(E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine
(E)-N-(2-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine
Imidazo[1,2-a]pyridine-3-carboxamide

Structure Activity Relationship Sar and Mechanistic Studies of Imidazo 1,2 a Pyrimidin 3 Amines

Elucidation of Key Pharmacophoric Features

Understanding the key pharmacophoric features of the imidazo[1,2-a]pyrimidin-3-amine (B3170853) scaffold is crucial for the rational design of new therapeutic agents. SAR studies help to delineate how specific structural modifications influence biological activity.

The presence of a halogen, such as bromine, at the C-6 position of the imidazo[1,2-a]pyrimidine (B1208166) ring system is a critical feature that can significantly modulate the compound's properties. While direct SAR studies on 6-bromoimidazo[1,2-a]pyrimidin-3-amine are not extensively detailed in the provided literature, the role of halogen substitution on related imidazo-fused heterocycles is well-documented.

Halogen atoms, particularly bromine, are known to influence a molecule's pharmacokinetic and pharmacodynamic profiles through several mechanisms:

Electronic Effects : As an electron-withdrawing group, bromine can alter the electron density of the heterocyclic ring system, thereby influencing its ability to interact with biological targets.

Lipophilicity : The introduction of a bromine atom increases the lipophilicity of the molecule, which can affect its membrane permeability, metabolic stability, and binding to hydrophobic pockets in target proteins.

Synthetic Handle : A bromine atom provides a reactive site for further chemical modifications. For instance, in the related imidazo[1,2-a]pyridine (B132010) series, bromo-substituents are used as versatile synthons for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and alkynyl groups to explore the chemical space and optimize activity. rsc.org This synthetic utility is a key reason for its inclusion in drug discovery campaigns.

In the analogous compound, 8-Amino-6-bromo-imidazo[1,2-a]pyridine, the bromo-substituent is an integral part of a molecule evaluated for its potential as a cyclin-dependent kinase-2 (CDK2) inhibitor. nih.govdrugbank.com

The amine group at the C-3 position is a cornerstone of the pharmacophore for many imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. This functional group is frequently involved in crucial hydrogen bonding interactions with target enzymes, anchoring the inhibitor in the active site.

Several studies underscore its importance:

Enzyme Inhibition : Functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of potent inhibitors against Mycobacterium tuberculosis glutamine synthetase. nih.gov The primary amine is a key feature for this activity.

Cytotoxic Activity : In a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives, the amine derivatives, obtained via reduction of the corresponding imines, showed significant cytotoxic activity against breast cancer cell lines. nih.govtubitak.gov.tr Compound 4d from one such study, an amine derivative, was found to induce apoptosis in cancer cells. nih.gov

Hydrogen Bonding : In the crystal structure of the related 6-Bromoimidazo[1,2-a]pyridin-8-amine, the primary amine groups are observed to act as hydrogen-bond donors, linking adjacent molecules. nih.gov This capacity for forming strong, directional interactions is often translated to high-affinity binding with biological targets.

Modifications at other positions on the imidazo[1,2-a]pyrimidine and related scaffolds have been shown to have a profound impact on biological activity. These substitutions can fine-tune the potency, selectivity, and pharmacokinetic properties of the compounds.

ScaffoldPosition of SubstitutionSubstituentEffect on ActivityReference
Imidazo[1,2-a]pyridine-3-carboxamide (B1205228)C-7Replacement of Methyl with ChloroDiminished anti-tubercular activity by 5-fold. nih.gov
Imidazo[1,2-a]pyridine-3-carboxamideVariousLarge, lipophilic biaryl ethersResulted in nanomolar potency against M. tuberculosis. nih.gov
Imidazo[1,2-a]pyrimidinePhenyl ring substituentIncreased molar refractivityDramatically lowered antibacterial activity. dergipark.org.tr
Imidazo[1,2-a]pyridineC-6 or C-8VariousSubstitution influences antiviral activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov

Investigations into Molecular Mechanisms of Action (MoA)

The therapeutic potential of imidazo[1,2-a]pyrimidin-3-amines and their congeners stems from their ability to modulate various biological pathways, often through the specific inhibition of key enzymes.

The imidazo[1,2-a]pyrimidine scaffold is considered a "bioisostere" of purine (B94841) bases, allowing it to interact with a wide range of biological targets that recognize purines, such as kinases and other ATP-dependent enzymes. nih.gov Research has identified several specific molecular targets for this class of compounds, validating their mechanism of action in critical disease pathways. plos.orgnih.govnih.gov

Detailed studies have pinpointed specific enzymes that are potently inhibited by imidazo-fused heterocyclic compounds, including close analogs of this compound.

QcrB Inhibition : A significant breakthrough in anti-tubercular drug discovery was the identification of imidazo[1,2-a]pyridines as potent inhibitors of QcrB, the b subunit of the ubiquinol (B23937) cytochrome C reductase, a critical component of the electron transport chain in Mycobacterium tuberculosis. plos.orgnih.govsigmaaldrich.com The target was validated through the generation of spontaneous resistant mutants, which harbored a single nucleotide polymorphism in the qcrB gene. nih.govsigmaaldrich.com Overexpression of QcrB in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) of the lead compounds, confirming it as the primary target. nih.govsigmaaldrich.com

Glutamine Synthetase Inhibition : 3-Amino-imidazo[1,2-a]pyridines have been discovered as a novel class of drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase. nih.gov This enzyme is essential for nitrogen metabolism in the bacterium. The most potent compound from the series, 4n , exhibited an IC₅₀ of 0.38 µM, making it significantly more potent than previously known inhibitors. nih.gov

ATP Synthase Inhibition : While not the imidazo[1,2-a]pyrimidine scaffold itself, the closely related pyrazolo[1,5-a]pyrimidines have been reported as powerful inhibitors of mycobacterial ATP synthase, another crucial enzyme for energy production in M. tuberculosis. mdpi.com This highlights that related nitrogen-fused heterocyclic systems are effective at targeting key ATP-binding sites in essential mycobacterial enzymes.

Enzyme TargetInhibitor ScaffoldOrganismKey FindingsReference
QcrB (Ubiquinol Cytochrome C Reductase)Imidazo[1,2-a]pyridineM. tuberculosis, M. bovis BCGLead compounds show MICs in the low micromolar to nanomolar range (0.03 to 5 µM). Target confirmed by generating resistant mutants and gene-dosage experiments. plos.orgnih.gov
Glutamine Synthetase3-Amino-imidazo[1,2-a]pyridineM. tuberculosisIdentified as a novel class of inhibitors. Compound 4n (IC₅₀ = 0.38 µM) is significantly more potent than known inhibitors. nih.gov
ATP SynthasePyrazolo[1,5-a]pyrimidineM. tuberculosisDemonstrates potent inhibition of M.tb growth through targeting ATP synthase. mdpi.com
Phosphatidylinositol 3-kinase (PI3K-beta)Imidazo[1,2-a]pyrimidin-5(1H)-oneHumanNovel chemotype designed as selective PI3K-beta inhibitors, showing growth inhibition in PTEN-deficient cancer cell lines. nih.gov

Target Identification and Validation in Biological Pathways

Interaction with Cellular Processes (e.g., Mitochondrial Function, DNA Integrity)

The cellular effects of imidazo[1,2-a]pyrimidin-3-amines and related compounds can be profound, with subtle structural modifications leading to distinctly different biological outcomes. While specific studies on this compound are not extensively documented in publicly available research, investigations into the broader class of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines provide significant insights into their potential interactions with fundamental cellular processes such as mitochondrial function and DNA integrity.

A key study employing chemical-genetic screening in Saccharomyces cerevisiae highlighted the divergent mechanisms of action between closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine compounds. nih.gov This research revealed that while an imidazo[1,2-a]pyridine derivative primarily disrupted mitochondrial function, a 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine derivative functioned as a DNA poison, inducing damage to nuclear DNA and promoting mutagenesis. nih.gov The remarkable difference in cellular targets, dictated by the presence of a single nitrogen atom at position 8 in the pyrimidine (B1678525) ring, underscores the critical role of the core heterocyclic scaffold in determining the compound's biological activity. nih.gov

Further supporting the role of this class of compounds in modulating mitochondrial-related events, research on 6-substituted imidazo[1,2-a]pyridines has shown their ability to induce cell death in colon cancer cell lines, such as HT-29 and Caco-2. nih.govresearchgate.net The mechanism of this induced cell death was found to involve the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net This event is a critical step in the intrinsic apoptotic pathway, suggesting that these compounds can trigger programmed cell death by compromising mitochondrial membrane integrity. The activation of caspases 3 and 8 was also observed, further confirming the induction of apoptosis. nih.govresearchgate.net

These findings collectively suggest that the imidazo[1,2-a]pyrimidine core, and by extension this compound, has the potential to interact with and disrupt critical cellular pathways. Depending on the specific substitution patterns, these interactions could be directed towards mitochondria, leading to the initiation of apoptosis, or towards the nucleus, resulting in DNA damage.

Chemogenomic Profiling and Phenotypic Screening

Phenotypic screening and chemogenomic profiling are powerful tools for identifying the biological effects of small molecules without a preconceived target. These approaches have been successfully applied to libraries of heterocyclic compounds, including those with the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds, to uncover novel therapeutic potentials. nih.govharvard.eduenamine.netbiorxiv.org

A notable example of phenotypic screening identified a series of trisubstituted imidazo[1,2-a]pyridines that induce differentiation in multiple acute myeloid leukemia (AML) cell lines. nih.gov This discovery is significant as it presents a potential therapeutic strategy that is independent of the specific mutational status of the cancer cells. nih.gov Structure-activity relationship (SAR) studies within this series led to the optimization of a lead compound with an improved metabolic profile that retained its differentiation-inducing capabilities. nih.gov This work highlights the power of phenotypic screening in identifying compounds with a desired cellular effect, which can then be chemically optimized for potential clinical development. nih.gov

Chemogenomic profiling, as demonstrated in studies with Saccharomyces cerevisiae, can effectively elucidate the mechanism of action of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives. nih.gov By screening these compounds against a collection of yeast deletion mutants, researchers were able to identify specific cellular pathways required for tolerance to the compounds. For instance, the study distinguished between a compound that disrupts mitochondrial function and another that causes nuclear DNA damage, based on the differential sensitivity of yeast strains with mutations in mitochondrial or DNA repair genes, respectively. nih.gov This approach not only identifies the cellular process affected but can also suggest potential protein targets.

Computational Approaches to Binding Affinity and Molecular Interactions

Computational methods, particularly molecular docking and in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are integral to the study of structure-activity relationships and for predicting the binding affinity of small molecules like imidazo[1,2-a]pyrimidin-3-amines to their biological targets. mdpi.comnih.govnih.govacs.org

Molecular docking simulations have been employed to investigate the binding modes of various imidazo[1,2-a]pyrimidine derivatives. For example, in the context of antimicrobial research, docking studies have been used to predict the interactions of these compounds with microbial protein targets. mdpi.com These in silico analyses help to rationalize the observed biological activities and guide the design of more potent derivatives. Similarly, imidazo[1,2-a]pyrimidine derivatives have been computationally evaluated as potential inhibitors of proteins crucial for viral entry, such as those involved in SARS-CoV-2 infection. nih.gov In one such study, a top-scoring compound exhibited a remarkable predicted binding affinity to the ACE2 receptor and the spike protein. nih.gov

For the related imidazo[1,2-a]pyridine scaffold, computational studies have also been extensively used. One study focused on developing a quantitative structure-activity relationship (QSAR) model for imidazo[1,2-a]pyridine ethers and squaramides as anti-tubercular agents. nih.gov This approach successfully correlated the predicted interactions with specific amino acid residues in the target protein (ATP synthase) with the observed biological activity, overcoming the common limitation of poor correlation between simple docking scores and efficacy. nih.gov Furthermore, molecular dynamics simulations were used to confirm the stability of the predicted protein-ligand complexes. nih.gov

While specific computational studies for this compound are not detailed in the available literature, the established methodologies are directly applicable. A typical workflow would involve:

Target Identification: Based on experimental data or homology to other bioactive compounds, a putative protein target is selected.

Ligand and Protein Preparation: The 3D structure of this compound would be generated and energetically minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Molecular Docking: The ligand would be docked into the active site of the protein to predict the most likely binding pose and to calculate a binding affinity score.

Interaction Analysis: The predicted binding mode would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the protein.

These computational approaches provide a rational basis for understanding the molecular interactions that underpin the biological activity of imidazo[1,2-a]pyrimidin-3-amines and are crucial for the iterative process of lead optimization in drug discovery.

Research Applications of Imidazo 1,2 a Pyrimidin 3 Amine Derivatives in Preclinical Investigations

Antituberculosis Research

The global health challenge posed by tuberculosis (TB), especially with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the discovery of novel antitubercular agents. researchgate.netnih.gov The imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) scaffolds have been identified as promising starting points for the development of new anti-TB drugs. researchgate.netrsc.orgrsc.org

A number of studies have reported the synthesis of imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives and their subsequent in vitro evaluation against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net For instance, a series of novel imidazo[1,2-a]pyridine derivatives were designed, synthesized, and tested for their anti-TB activity, with several compounds exhibiting potent effects with Minimum Inhibitory Concentrations (MICs) ranging from 1.6 to 6.25 μg/mL. nih.govfigshare.com Another study on imidazo[1,2-a]pyridine-3-carboxamides also revealed potent activity against both replicating and non-replicating M. tuberculosis. acs.org Some of these compounds were found to be active against non-tubercular mycobacteria as well. rsc.org

The following table summarizes the in vitro antitubercular activity of selected imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives against M. tuberculosis.

Compound SeriesTest StrainActivity (MIC)Reference
Imidazo[1,2-a]pyridine derivativesM. tuberculosis H37Rv1.6 - 6.25 µg/mL nih.govfigshare.com
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating M. tuberculosis0.4–1.9 μM (MIC90) rsc.org
Imidazo[1,2-a]pyridine-3-carboxamidesMDR & XDR M. tuberculosis0.07–2.2 μM (MIC90) rsc.org
Imidazo[1,2-a]pyridine analoguesM. tuberculosis H37Rv0.03 to 5.0 μM (MIC80) rsc.orgnih.gov

This table is for illustrative purposes and synthesizes data from multiple sources on related compounds. Specific activities for 6-Bromoimidazo[1,2-a]pyrimidin-3-amine were not detailed in the provided search results.

Through structure-activity relationship (SAR) studies, researchers have identified several lead compounds within the imidazo[1,2-a]pyridine and pyrimidine (B1678525) classes with significant antitubercular potential. researchgate.netnih.gov For example, optimization of an imidazo[1,2-a]pyridine amide lead compound resulted in the development of derivatives with impressive potency, with some showing MIC90 values of ≤0.006 μM against M. tuberculosis. rsc.org One of the front-runner compounds from this class demonstrated excellent activity against MDR and XDR M. tuberculosis strains, with a potency greater than the approved anti-TB drug, pretomanid. rsc.org The SAR exploration indicated that larger, more lipophilic biaryl ethers possessed nanomolar potency. rsc.orgnih.gov Furthermore, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were designed, with the lead compound where a bromo substituent was present at the 4-position showing excellent in vitro activity. nih.gov

Antimicrobial Research

Beyond tuberculosis, derivatives of imidazo[1,2-a]pyrimidine have been investigated for broader antimicrobial properties, including antibacterial and antifungal activities. nih.govresearchgate.netinnovareacademics.in

Several studies have demonstrated the antibacterial potential of imidazo[1,2-a]pyrimidine derivatives. jst.go.jpnih.gov A series of these compounds were synthesized and evaluated for their in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potent antimicrobial effects. jst.go.jpnih.gov For instance, imidazo[1,2-a]pyrimidine chalcones showed excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Another study highlighted that imidazo[1,2-a]pyrimidine derivatives with specific substitutions, such as a halogen (Cl, Br, or F) or a methyl group, particularly in the para position, showed augmented activity, especially against Gram-positive bacteria. mdpi.com Some compounds displayed significant activity against S. aureus with MIC values ranging from 2 to 32 μg/mL. nih.gov

The following table presents the antibacterial activity of selected imidazo[1,2-a]pyrimidine derivatives.

Compound SeriesBacterial StrainActivity (MIC)Reference
Imidazo[1,2-a]pyrimidine chalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesGood to Excellent
Substituted Imidazo[1,2-a]pyrimidinesGram-positive bacteriaGood Activity mdpi.com
5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary saltsS. aureus2-32 µg/mL nih.gov

This table is for illustrative purposes and synthesizes data from multiple sources on related compounds. Specific activities for this compound were not detailed in the provided search results.

The antifungal potential of the imidazo[1,2-a]pyrimidine scaffold has also been a subject of investigation. nih.govnih.gov Studies have shown that some derivatives possess activity against various fungal strains. innovareacademics.innih.gov For example, certain imidazo[1,2-a]pyridine and imidazo[2,1-b] researchgate.netbenzothiazole hybrids demonstrated strong inhibition of fungal strains, with activity comparable to the standard antifungal agent fluconazole. nih.gov The presence of bromo-fluoro substituents was found to significantly enhance antifungal activity. nih.gov In another study, while many compounds showed weak to no activity against Candida albicans, a few derivatives displayed MIC values of 32 μg/mL. nih.gov However, some compounds were more effective against Cryptococcus neoformans, with MIC values in the range of 8–16 μg/mL. nih.gov Molecular docking studies have also suggested that imidazo[1,2-a]pyrimidines may possess antifungal activity against Candida albicans by targeting the CYP51 enzyme. nih.gov

In the context of the COVID-19 pandemic, researchers have explored the potential of various heterocyclic compounds, including imidazo[1,2-a]pyrimidine derivatives, as antiviral agents. researchgate.netnih.govnih.gov Computational studies, such as molecular docking, have been employed to investigate the potential of these compounds to inhibit the entry of SARS-CoV-2 into host cells. researchgate.netnih.govnih.gov These in silico studies have focused on the interaction of imidazo[1,2-a]pyrimidine derivatives with key proteins involved in viral entry, such as the human angiotensin-converting enzyme 2 (hACE2) and the spike protein of the virus. researchgate.netnih.govnih.gov The results from these computational models suggest that certain imidazo[1,2-a]pyrimidine Schiff base derivatives could act as dual inhibitors of hACE2 and the spike protein, potentially blocking viral cell entry. researchgate.netnih.gov One top-scoring compound exhibited a remarkable binding affinity in these models. nih.gov While these computational findings are promising, further experimental validation is required to confirm the antiviral efficacy of these compounds. mdpi.commdpi.com

Anticancer Research Potential

Derivatives of the imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine scaffolds have demonstrated significant potential in preclinical anticancer research, targeting various mechanisms of tumorigenesis.

One area of investigation involves the development of these compounds as kinase inhibitors. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of the c-KIT kinase, a key target in cancers like gastrointestinal stromal tumors (GIST). researchgate.netnih.gov Several molecules in this series displayed excellent inhibitory activity with IC50 values in the nanomolar range against imatinib-resistant tumor cells. researchgate.netnih.gov Similarly, new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed to target the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer. nih.gov The most promising compound from this series, 13k , exhibited potent inhibitory activity against the PI3Kα isoform and induced G2/M phase cell cycle arrest in the HCC827 cancer cell line. nih.gov

Another strategy has been the development of covalent inhibitors. By employing a scaffold hopping strategy, researchers have utilized the imidazo[1,2-a]pyridine backbone to create novel inhibitors of KRAS G12C, a prevalent and challenging mutation in cancer. rsc.org A lead compound, I-11 , emerged as a potent agent against KRAS G12C-mutated NCI-H358 cells. rsc.org

Furthermore, various derivatives have shown cytotoxic activity against different cancer cell lines. The cytotoxic properties of a series of imine- and amine-containing imidazo[1,2-a]pyrimidine compounds were evaluated against MDA-MB-231 and MCF-7 breast cancer cells. nih.gov Likewise, certain 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives were tested for their cytotoxic activity against breast cancer. echemcom.com Research into imidazo[2,1-b]thiazole (B1210989) derivatives, a related fused heterocyclic system, also identified compounds with sub-micromolar IC50 values against several melanoma cell lines, demonstrating selectivity for this cancer type. elsevierpure.com

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine/pyridine (B92270) Derivatives

Compound/Derivative ClassTarget/MechanismKey FindingsCell Line(s)Reference
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesc-KIT Kinase InhibitionSeveral compounds showed IC50 values in the nanomolar range.Imatinib-resistant GIST 430/654 researchgate.netnih.gov
Compound 13k (6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)PI3Kα InhibitionInduced G2/M phase cell cycle arrest.HCC827 nih.gov
Compound I-11 (Imidazo[1,2-a]pyridine derivative)Covalent KRAS G12C InhibitionIdentified as a potent lead compound.NCI-H358 rsc.org
Imidazo[2,1-b]thiazole derivatives (Compounds 26 & 27)AntiproliferativeShowed sub-micromolar IC50 values and selectivity for melanoma.A375P and other melanoma lines elsevierpure.com

Anti-inflammatory Research

The imidazo[1,2-a]pyrimidine scaffold is a core component of compounds investigated for their anti-inflammatory properties. frontiersin.org These derivatives often target key inflammatory pathways.

A notable study focused on a novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) , which demonstrated significant anti-inflammatory activity in breast and ovarian cancer cell lines. nih.gov This activity was attributed to its ability to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov In another approach, researchers repositioned a series of imidazol-5-yl pyridine inhibitors to target p38α/MAPK14 kinase, an enzyme that regulates the production of inflammatory mediators like TNF-α and various interleukins. elsevierpure.com Two compounds, 11a and 11d , were the most potent inhibitors of p38α kinase, with IC50 values of 47 nM and 45 nM, respectively. elsevierpure.com Compound 11d also effectively inhibited the production of pro-inflammatory cytokines TNF-α and IL-1β in LPS-induced macrophages with IC50 values of 78.03 nM and 82.15 nM. elsevierpure.com

The broad pharmacological profile of imidazopyridines, which includes anti-inflammatory effects, highlights the therapeutic potential of this chemical family in treating inflammatory conditions. nih.gov Patents have also been filed for substituted imidazo[1,2-a]pyrimidine-3-yl-amine derivatives as inhibitors of nitric oxide synthase (NOS), indicating their potential use in treating inflammatory pain. google.com

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine/pyridine Derivatives

Compound/Derivative ClassTarget/MechanismInhibitory Concentration (IC50)Reference
Compound 11d (Imidazol-5-yl pyridine derivative)p38α Kinase45 nM elsevierpure.com
Compound 11dTNF-α Production78.03 nM elsevierpure.com
Compound 11dIL-1β Production82.15 nM elsevierpure.com
Compound 11a (Imidazol-5-yl pyridine derivative)p38α Kinase47 nM elsevierpure.com
MIA (Imidazo[1,2-a]pyridine derivative)STAT3/NF-κB/iNOS/COX-2 PathwayModulates pathway in cancer cells nih.gov

Other Emerging Research Areas

Several studies have explored the antioxidant potential of imidazo[1,2-a]pyrimidine derivatives and related structures. A series of newly synthesized imidazo[1,2-c]pyrimidin-5(6H)-one derivatives were screened for their ability to scavenge free radicals using DPPH and ABTS assays. researchgate.net Compounds 3a and 2a from this series showed significant antioxidant activity, with DPPH scavenging IC50 values of 23.28 and 47.59 μg/ml, respectively. researchgate.net The presence of moieties like adenine (B156593) or cytosine appeared to enhance the free radical scavenging capacity. researchgate.net

In another study, a series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were evaluated for both cholinesterase inhibition and antioxidant activity. scilit.comdntb.gov.ua Compound 14o from this series demonstrated the best antioxidant activity with an IC50 value of 89.33 µM in a radical scavenging assay. scilit.com Similarly, imidazo[1,2-a]pyrazine (B1224502) derivative 5h , which contains a diethanolamine (B148213) group, also exhibited good antioxidant properties with an IC50 of 10.6 μM.

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key strategy in the management of Alzheimer's disease. Imidazo[1,2-a]pyridine and pyrazine (B50134) derivatives have emerged as promising candidates in this area. A series of imidazo[1,2-a]pyridine-based compounds were synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). nih.gov Compound 2h , which features a biphenyl (B1667301) side chain, was the most potent AChE inhibitor with an IC50 value of 79 µM, while compound 2j , with a 3,4-dichlorophenyl side chain, was the strongest BChE inhibitor with an IC50 of 65 µM. nih.gov

More targeted research led to the design of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives as specific AChE inhibitors. scilit.comdntb.gov.ua Among these, compound 14r was identified as the most potent AChE inhibitor with an IC50 value of 0.47 µM and also showed moderate activity against BChE (IC50 = 11.02 µM). scilit.com Molecular docking studies confirmed that this compound could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.net

Beyond biomedical applications, the unique chemical properties of the imidazo[1,2-a]pyridine scaffold lend themselves to materials science. These compounds have been noted for their significant value in the production of dispersed dyes. bio-conferences.org The stable, heterocyclic structure provides a robust chromophore that can be chemically modified to achieve various colors and properties suitable for dyeing applications. The synthesis of imine-containing heterocyclic molecules has also been highlighted for its broad applications in material science. nih.gov

Imidazo[1,2-a]pyrimidine derivatives have proven to be highly effective corrosion inhibitors for metals in acidic environments. Two such derivatives, 2,4-diphenylbenzo echemcom.comnih.govimidazo[1,2-a]pyrimidine (DPIP) and 2-(4-octylphenyl)-4-phenylbenzo echemcom.comnih.govimidazo[1,2-a]pyrimidine (OPIP) , demonstrated outstanding performance in protecting mild steel in a 1 M HCl solution, with inhibition efficiencies reaching 90.5% for DPIP and 91.9% for OPIP at a concentration of 0.1 mmol L⁻¹. frontiersin.org

Further studies on imidazo[1,2-a]pyrimidine-Schiff base derivatives (IPY 1 and IPY 2 ) reported even higher inhibition efficiencies of 94.22% and 96.10%, respectively, for mild steel in 1.0 M HCl at a concentration of 10⁻³ M. researchgate.netnih.gov The mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a compact, hydrophobic protective layer. nih.gov Thermodynamic analysis showed that this adsorption is spontaneous and follows the Langmuir adsorption isotherm, indicating a mixed-mode mechanism involving both physisorption and chemisorption. nih.govresearchgate.net The strong interaction between the inhibitor and the metal surface is supported by Density Functional Theory (DFT), Monte Carlo, and Molecular Dynamics simulations. researchgate.netnih.gov The imidazo[1,2-a]pyrimidine group itself is considered the main reactive site, donating electrons to the iron surface and facilitating strong adsorption. frontiersin.org

Table 3: Corrosion Inhibition Performance of Imidazo[1,2-a]pyrimidine Derivatives on Mild Steel in 1 M HCl

InhibitorConcentrationInhibition Efficiency (η%)Adsorption MechanismReference
OPIP0.1 mmol L⁻¹91.9%Mixed (Physisorption/Chemisorption) frontiersin.org
DPIP0.1 mmol L⁻¹90.5%Mixed (Physisorption/Chemisorption) frontiersin.org
IPY 210⁻³ M96.10%Langmuir Isotherm, Mixed Mode researchgate.netnih.gov
IPY 110⁻³ M94.22%Langmuir Isotherm, Mixed Mode researchgate.netnih.gov

Future Directions and Research Outlook for 6 Bromoimidazo 1,2 a Pyrimidin 3 Amine

Design and Synthesis of Advanced Analogs with Tuned Properties

The future development of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine hinges on the strategic design and synthesis of next-generation analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The existing scaffold serves as a valuable starting point for extensive chemical derivatization.

Future synthetic strategies will likely focus on modifying two key positions: the 3-amino group and the 6-bromo substituent. The 3-amino group is a prime site for creating new derivatives, such as Schiff bases, through condensation reactions with various substituted aldehydes. nih.gov This approach allows for the introduction of a wide array of functional groups, which can be fine-tuned to modulate the compound's biological activity. nih.gov Additionally, the reduction of these imine derivatives can yield corresponding secondary amines, further expanding the chemical diversity. nih.gov

Another promising avenue is the modification at the C-6 position. The bromine atom can be replaced by various amines through amination reactions, a strategy that has proven effective for related imidazo[1,2-b]pyridazines. researchgate.net Exploring different synthetic methodologies, including multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, could lead to the discovery of novel and complex analogs. rsc.org The use of greener synthetic protocols, such as microwave-assisted synthesis or catalysis with gold nanoparticles, is expected to make these processes more efficient and environmentally friendly. mdpi.comnih.gov

Table 1: Synthetic Strategies for Advanced Analogs

Strategy Description Potential Outcome
Schiff Base Formation Condensation of the 3-amino group with various aldehydes. nih.gov Introduction of diverse substituents to modulate bioactivity and physicochemical properties.
C-6 Amination Substitution of the 6-bromo group with different primary or secondary amines. researchgate.net Enhanced target binding and exploration of structure-activity relationships at the C-6 position.
Scaffold Hopping Using the imidazo[1,2-a]pyrimidine (B1208166) core to design novel covalent inhibitors. rsc.org Discovery of analogs with novel mechanisms of action, such as covalent inhibitors for specific targets.
Multicomponent Reactions Employing reactions like the Groebke–Blackburn–Bienaymé (GBB) to build complexity in a single step. rsc.orgmdpi.com Efficient generation of diverse chemical libraries for high-throughput screening.
Green Synthesis Utilization of microwave irradiation or nanocatalysts to improve reaction efficiency and sustainability. mdpi.comnih.gov Development of cost-effective and environmentally benign manufacturing processes.

Exploration of Novel Biological Targets and Therapeutic Applications

The imidazo[1,2-a]pyrimidine core is associated with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antifungal properties. nih.govnih.gov A key future direction for this compound is to systematically screen it and its derivatives against a broad panel of biological targets to uncover new therapeutic applications.

Initial research on related compounds has identified several promising targets. For instance, imidazo[1,2-a]pyridine (B132010) derivatives have been investigated as inhibitors of cyclin-dependent kinase-2 (CDK2), phosphoinositide 3-kinase (PI3K), and as modulators of the STAT3/NF-κB signaling pathway. nih.govnih.gov There is also potential for developing dual-target inhibitors, such as those that can simultaneously block the efflux functions of ABCB1 and ABCG2, which are proteins associated with multidrug resistance in cancer. acs.org

Future research should explore the potential of this compound analogs as antiviral agents, particularly against viruses like HIV and hepatitis C, a possibility suggested by studies on similar heterocyclic systems. nih.gov The recent exploration of imidazo[1,2-a]pyrimidines as potential inhibitors of SARS-CoV-2 cell entry by targeting the hACE2 receptor and spike protein opens up another exciting avenue for investigation. nih.gov Furthermore, the antifungal potential against pathogens like Candida albicans warrants deeper investigation, building on preliminary molecular docking studies of related structures. nih.gov

Table 2: Potential Biological Targets and Therapeutic Areas

Potential Biological Target Therapeutic Area Rationale/Supporting Evidence
PI3K / STAT3 / NF-κB Oncology, Anti-inflammatory Imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against these key signaling pathways in cancer and inflammation. nih.govresearchgate.net
CDK2 Oncology A related compound, 8-Amino-6-bromo-imidazo[1,2-a]pyridine, was evaluated as a CDK2 inhibitor. nih.gov
ABCB1 / ABCG2 Oncology (Multidrug Resistance) Development of dual-target inhibitors to reverse multidrug resistance is a promising strategy for related scaffolds. acs.org
Viral Proteins (e.g., HIV, HCV) Antiviral The core scaffold is known to possess antiviral properties against several viruses. nih.gov
Fungal Enzymes Antimicrobial / Antifungal Molecular docking studies suggest potential antifungal activity for the imidazo[1,2-a]pyrimidine nucleus. nih.gov
hACE2 / SARS-CoV-2 Spike Protein Antiviral (COVID-19) Recent computational studies have highlighted the potential of this scaffold to block viral entry. nih.gov

Development of Integrated Experimental and Computational Research Workflows

To accelerate the discovery and optimization of this compound-based therapeutics, the integration of experimental and computational research is essential. Such workflows allow for a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with traditional methods.

Future research will heavily rely on computational tools for initial screening and characterization. Molecular docking studies can predict the binding modes and affinities of newly designed analogs against various biological targets, helping to prioritize which compounds to synthesize. nih.govnih.gov Following synthesis, a suite of spectroscopic techniques (NMR, LC-MS, FT-IR) will be used for structural confirmation. nih.gov

Advanced computational methods like Density Functional Theory (DFT) can provide deep insights into the electronic properties of the molecules, including the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), which are crucial for understanding reactivity and intermolecular interactions. nih.govresearchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will be integral for early-stage assessment of the drug-like properties of the synthesized compounds. nih.gov This integrated approach, combining computational prediction with targeted experimental synthesis and biological evaluation, creates a powerful feedback loop for rapid lead optimization.

Table 3: Integrated Experimental-Computational Workflow

Phase Activity Tools/Methods Objective
1. Design & Prediction Virtual Screening & Analog Design Molecular Docking, DFT, In Silico ADMET. nih.govresearchgate.net To identify and prioritize novel analogs with high predicted affinity and favorable drug-like properties.
2. Synthesis Chemical Synthesis Modern synthetic methods (e.g., multicomponent reactions, microwave-assisted synthesis). nih.govrsc.org To efficiently produce the prioritized compounds for experimental testing.
3. Characterization Structural Elucidation NMR, LC-MS, FT-IR spectroscopy. nih.gov To confirm the chemical structure and purity of the synthesized analogs.
4. Biological Evaluation In Vitro Assays Cell viability assays (MTT), enzyme inhibition assays, gene expression analysis (qPCR). nih.gov To determine the biological activity and mechanism of action of the new compounds.
5. Optimization Data Analysis & Iteration Analysis of Structure-Activity Relationships (SAR) to inform the next design cycle. To refine the chemical scaffold for improved potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromoimidazo[1,2-a]pyrimidin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of pyrimidine precursors followed by bromination. For example, bromination of imidazo[1,2-a]pyrimidine derivatives using NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can introduce the bromo group at the 6-position. Subsequent amination via Buchwald-Hartwig coupling or nucleophilic substitution with NH₃/amines under palladium catalysis achieves the 3-amine functionality. Reaction solvents (e.g., THF or DMF) and catalysts (e.g., Pd(OAc)₂/Xantphos) significantly impact yields .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry and purity, focusing on aromatic proton shifts (δ 7.5–9.0 ppm for imidazo-pyrimidine protons). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 239.02 for C₆H₅BrN₄). IR spectroscopy identifies NH₂ stretches (~3300–3500 cm⁻¹). X-ray crystallography resolves ambiguous regiochemistry in crystalline forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for brominated imidazopyrimidines?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity, tautomerism, or impurities. Cross-validate data using computational tools (e.g., DFT-predicted chemical shifts) and control experiments (e.g., synthesizing regioisomers for direct comparison). Reproduce synthetic protocols from conflicting studies to isolate variables (e.g., bromination temperature or catalyst loading) .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model solvent effects on reaction pathways. For Suzuki-Miyaura coupling, compute activation energies for Pd-mediated oxidative addition at the C-Br bond .

Q. How can reaction conditions be optimized to minimize byproducts in amination steps?

  • Methodological Answer : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) and ligands (e.g., BINAP vs. Xantphos) to enhance selectivity. Use in-situ FTIR or LC-MS to monitor intermediate formation. Adjust NH₃ pressure (for gaseous NH₃) or stoichiometry (for aqueous NH₃) to suppress over-alkylation .

Q. What strategies mitigate regioisomer formation during bromination of imidazopyrimidine scaffolds?

  • Methodological Answer : Introduce directing groups (e.g., -OMe or -NO₂) at the 2-position to bias bromination toward the 6-position. Use low-temperature bromination (e.g., -10°C) with NBS in DCM to slow kinetic competition. Post-reaction HPLC (C18 column, acetonitrile/water gradient) separates isomers for structural confirmation .

Q. How to analyze degradation products of this compound under acidic/basic conditions?

  • Methodological Answer : Subject the compound to stress testing (e.g., 0.1M HCl/NaOH at 40°C for 24h). Use LC-MS with a QTOF analyzer to identify degradation fragments (e.g., debromination or ring-opening products). Compare fragmentation patterns with synthetic standards .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for imidazopyrimidine derivatives?

  • Methodological Answer : Link electronic properties (Hammett σ values) to biological activity. Apply QSAR models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate hypotheses via analog synthesis and bioassays (e.g., kinase inhibition or antimicrobial activity) .

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